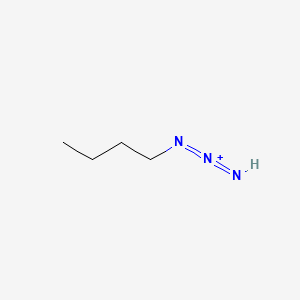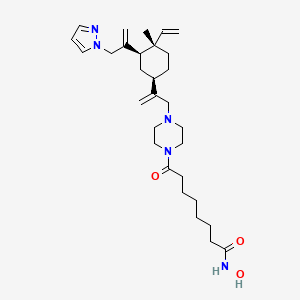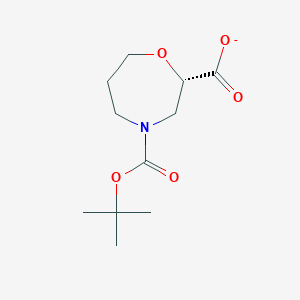
Butylimino-imino-azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylimino-imino-azanium is a chemical compound with the molecular formula C4H12N3+. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butylimino-imino-azanium can be synthesized through the reaction of butylamine with hydrazoic acid. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions to ensure the safety and efficiency of the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Butylimino-imino-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylamine oxide.
Reduction: It can be reduced to butylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Butylamine oxide.
Reduction: Butylamine.
Substitution: Various substituted butyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butylimino-imino-azanium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.
Biology: It is studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of butylimino-imino-azanium involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Azidobutane: Similar in structure but differs in reactivity and applications.
Butylamine: Shares the butyl group but lacks the azanium functionality.
Hydrazoic Acid: A precursor in the synthesis of butylimino-imino-azanium.
Uniqueness: this compound stands out due to its unique azanium group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C4H10N3+ |
|---|---|
Molekulargewicht |
100.14 g/mol |
IUPAC-Name |
butylimino(imino)azanium |
InChI |
InChI=1S/C4H10N3/c1-2-3-4-6-7-5/h5H,2-4H2,1H3/q+1 |
InChI-Schlüssel |
RDFAVVCNBWZBJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=[N+]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)




![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)


![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)


